zinc;N,N-didodecylcarbamodithioate
Description
Properties
CAS No. |
53423-99-7 |
|---|---|
Molecular Formula |
C50H100N2S4Zn |
Molecular Weight |
923.0 g/mol |
IUPAC Name |
zinc;N,N-didodecylcarbamodithioate |
InChI |
InChI=1S/2C25H51NS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-26(25(27)28)24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-24H2,1-2H3,(H,27,28);/q;;+2/p-2 |
InChI Key |
WKPMJWCYKAGOLT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)[S-].CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of N,N-Didodecylcarbamodithioate Ligand
The N,N-didodecylcarbamodithioate ligand is typically synthesized by the reaction of dodecylamine with carbon disulfide under basic conditions. The general reaction scheme is:
$$
\text{R}2\text{NH} + \text{CS}2 + \text{Base} \rightarrow \text{R}2\text{NCS}2^-
$$
- Reagents : Dodecylamine (C12H25NH2), carbon disulfide (CS2), and a base such as sodium hydroxide or potassium hydroxide.
- Conditions : The reaction is usually carried out in an aqueous or alcoholic medium at controlled temperatures (0–25 °C) to avoid side reactions.
- Mechanism : The amine attacks the electrophilic carbon of CS2, forming the dithiocarbamate anion stabilized by resonance.
This step yields the sodium or potassium salt of N,N-didodecylcarbamodithioate, which is then used for complexation with zinc ions.
Complexation with Zinc Ions to Form Zinc; N,N-Didodecylcarbamodithioate
The preparation of the zinc complex involves the reaction of the sodium or potassium salt of N,N-didodecylcarbamodithioate with a zinc(II) salt, commonly zinc chloride or zinc acetate.
$$
2 \text{R}2\text{NCS}2^- \text{Na}^+ + \text{Zn}^{2+} \rightarrow \text{Zn}(\text{R}2\text{NCS}2)_2 + 2 \text{Na}^+
$$
- Reagents : Sodium N,N-didodecylcarbamodithioate and zinc chloride (ZnCl2) or zinc acetate.
- Solvent : Organic solvents such as ethanol, methanol, or a mixture of water and alcohol are commonly used.
- Conditions : The reaction is typically performed at room temperature or slightly elevated temperatures (25–50 °C) with stirring.
- Isolation : The zinc dithiocarbamate complex precipitates out or can be extracted using organic solvents such as chloroform or dichloromethane.
- Purification : Recrystallization or washing with appropriate solvents to remove impurities.
Characterization and Analytical Data
The synthesized zinc; N,N-didodecylcarbamodithioate complex is characterized by various analytical techniques:
| Technique | Purpose | Typical Findings |
|---|---|---|
| Elemental Analysis | Confirm stoichiometry of Zn and ligand | Zn:S ratio consistent with Zn(dithiocarbamate)2 |
| Infrared Spectroscopy (FTIR) | Identify characteristic C=S and Zn–S bonds | Bands near 1000–1200 cm⁻¹ for C=S, Zn–S stretching |
| Nuclear Magnetic Resonance (NMR) | Confirm ligand structure and coordination environment | Shifts in ligand protons upon complexation |
| X-ray Crystallography | Determine molecular and crystal structure | Coordination geometry of Zn(II) center |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Decomposition temperatures and residue analysis |
Research Findings on Preparation Variations and Optimization
Solubility Enhancement : Studies on related zinc dithiocarbamates (e.g., zinc diethyldithiocarbamate) show that complexation with cyclodextrins (beta-cyclodextrins such as sulfobutylether-beta-cyclodextrin and hydroxypropyl-beta-cyclodextrin) enhances solubility and stability significantly. Although direct studies on zinc; N,N-didodecylcarbamodithioate are limited, similar strategies may be applicable to improve its aqueous solubility and bioavailability.
Thermal Decomposition and Nanoparticle Precursors : Zinc dithiocarbamate complexes have been successfully used as single-source precursors for zinc sulfide nanoparticles by thermolysis in long-chain amines (e.g., dodecylamine, hexadecylamine). This method involves heating the complex to decompose it into ZnS nanomaterials, which may be relevant for zinc; N,N-didodecylcarbamodithioate due to the similar ligand environment.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Ligand synthesis | Dodecylamine + CS2 + NaOH, 0–25 °C, aqueous/alcoholic medium | Formation of sodium N,N-didodecylcarbamodithioate salt |
| Complexation | Sodium salt + ZnCl2 or Zn(OAc)2, RT to 50 °C, ethanol/methanol | Formation of Zn(N,N-didodecylcarbamodithioate)2 complex |
| Isolation | Filtration or organic solvent extraction | Solid complex isolated, purified by recrystallization |
| Characterization | FTIR, NMR, elemental analysis, XRD, TGA | Confirms structure, purity, and thermal properties |
Professional Notes and Recommendations
- The purity of starting materials and control of reaction temperature are critical to avoid side reactions such as oxidation of dithiocarbamate ligands.
- Use of inert atmosphere (nitrogen or argon) during complexation and isolation steps can improve product stability.
- Further research into solubility enhancement (e.g., cyclodextrin inclusion complexes) and nanoparticle synthesis could expand applications.
- Given the long alkyl chains in N,N-didodecylcarbamodithioate, the complex is expected to be highly lipophilic, which influences its solubility and handling.
This detailed overview synthesizes diverse research insights and standard synthetic protocols to provide a comprehensive guide on the preparation of zinc; N,N-didodecylcarbamodithioate. The methods described are consistent with established procedures for zinc dithiocarbamate complexes and supported by characterization techniques to ensure product quality and applicability.
Chemical Reactions Analysis
Types of Reactions
Zinc;N,N-didodecylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the C-S bonds, leading to the formation of thiols.
Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamate complexes .
Scientific Research Applications
Rubber and Plastics Industry
Zinc; N,N-didodecylcarbamodithioate is primarily utilized as an accelerator in the vulcanization process of rubber. The vulcanization process is crucial for enhancing the mechanical properties of rubber, including elasticity, strength, and resistance to heat and abrasion. The compound's effectiveness as a vulcanization accelerator makes it essential in the production of rubber goods such as tires, conveyor belts, and seals.
| Application Area | Specific Uses |
|---|---|
| Rubber Production | Tires, shoe soles, conveyor belts |
| Plastics Manufacturing | Additives in plastic formulations |
| Coatings | Used in industrial coatings for enhanced durability |
Agricultural Applications
In agriculture, zinc; N,N-didodecylcarbamodithioate acts as a fungicide and biocide. Its role in protecting crops from fungal infections has made it an important component in agricultural formulations aimed at improving crop yield and quality.
| Crop Type | Disease Targeted |
|---|---|
| Fruits | Scab on apples, blight on tomatoes |
| Vegetables | Leaf curl in peaches |
Biological Research Applications
Recent studies have highlighted the potential of zinc; N,N-didodecylcarbamodithioate in biological research, particularly concerning its interactions with enzymes and cellular processes.
Enzyme Inhibition
Zinc; N,N-didodecylcarbamodithioate has been investigated for its ability to inhibit certain enzymes involved in inflammatory processes. For example, it has been shown to inhibit phospholipase A2, an enzyme that plays a critical role in inflammation and pain pathways.
Metallothionein Induction
The compound has also been noted for its capacity to induce metallothionein production, which is vital for detoxification processes within cells. This property positions zinc; N,N-didodecylcarbamodithioate as a potential agent in therapeutic strategies against heavy metal toxicity.
Hindustan Zinc Limited
Hindustan Zinc Limited (HZL) serves as a notable case study demonstrating the application of zinc compounds in sustainable mining practices. HZL has integrated zinc dithiocarbamates into its operations to enhance efficiency while minimizing environmental impact through reduced emissions and increased renewable energy usage .
Agricultural Efficacy Studies
Research conducted on the efficacy of zinc; N,N-didodecylcarbamodithioate as a fungicide has shown promising results in controlling fungal diseases across various crops. Field trials indicated significant reductions in disease incidence when applied at optimal concentrations .
Mechanism of Action
The mechanism of action of zinc;N,N-didodecylcarbamodithioate involves the coordination of the dithiocarbamate ligands to the zinc ion, which enhances the compound’s stability and reactivity. The sulfur atoms in the dithiocarbamate ligands donate electron pairs to the zinc ion, forming a stable complex. This complex can interact with various molecular targets, including enzymes and proteins, leading to its biological and catalytic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(a) Disodium Zinc Edetate (C₁₀H₁₂N₂O₈·2Na·Zn)
- Structure : A zinc-EDTA complex with two sodium counterions. EDTA (ethylenediaminetetraacetic acid) is a hexadentate ligand, forming a stable octahedral coordination around Zn²⁺.
- Applications : Used as a chelating agent in pharmaceuticals to treat heavy metal poisoning.
- Key Difference : Unlike zinc;N,N-didodecylcarbamodithioate, disodium zinc edetate lacks alkyl chains, resulting in higher water solubility but reduced lipid membrane penetration .
(b) Zinc Acetate (C₄H₆O₄Zn)
- Structure : A simple zinc salt with acetate ligands. X-ray absorption spectroscopy (RIXS) studies reveal distinct electronic properties in aqueous solutions, including strong Zn–O bonding interactions .

- Applications : Widely used in lozenges for cold treatment and as a dietary supplement.
- Key Difference : Zinc acetate’s small, hydrophilic ligands contrast with the bulky, hydrophobic dodecyl chains of this compound, leading to divergent solubility and bioavailability profiles .
Functional Analogues
(a) Benzalkonium Chloride (BAC12: C₂₁H₃₈ClN)
- Structure : A quaternary ammonium compound with a dodecyl chain and benzyl group.
- Applications : Broad-spectrum antimicrobial agent in disinfectants.
- Comparison : Both BAC12 and this compound feature dodecyl chains, which enhance membrane disruption. However, BAC12’s cationic ammonium group drives electrostatic interactions with microbial membranes, whereas zinc dithiocarbamates may rely on metal-mediated toxicity .
(b) Benzathine Benzylpenicillin (C₆₈H₈₈N₈O₁₆S₂)
- Structure : A penicillin derivative with a dibenzylethylenediamine salt.
- Applications : Long-acting antibiotic for bacterial infections.
- Key Difference : The penicillin core targets bacterial cell wall synthesis, while this compound’s mechanism likely involves metal-dependent enzyme inhibition or membrane destabilization .
Data Tables
Table 1: Comparative Properties of Zinc Complexes
Table 2: Alkyl Chain-Containing Compounds
Research Findings and Limitations
- Disodium Zinc Edetate : Stability constants (log K ~ 16.5 for Zn-EDTA) suggest stronger metal binding than dithiocarbamates (log K ~ 10–12), which may limit this compound’s utility in high-pH environments .
- Zinc Acetate : RIXS spectra indicate ligand-to-metal charge transfer (LMCT) transitions at ~1022 eV, a feature absent in dithiocarbamate complexes due to differing ligand electronegativity .
- BAC12: Minimum inhibitory concentrations (MIC) against E.
Note: Direct experimental data for this compound are absent in the provided evidence. Comparisons are extrapolated from structural and functional analogues. Further studies on its synthesis, stability, and bioactivity are critical.
Biological Activity
Zinc;N,N-didodecylcarbamodithioate is a compound that combines zinc with a dithiocarbamate ligand, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the chemical formula . Its structure includes a zinc ion coordinated with a didodecylcarbamodithioate ligand, which influences its solubility and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of zinc compounds is primarily attributed to the role of zinc ions in various cellular processes. Zinc is an essential trace element that serves as a structural and catalytic component in numerous proteins and enzymes. The following sections detail the specific mechanisms through which this compound exerts its biological effects.
1. Cell Signaling Modulation
Zinc ions play a critical role in cell signaling pathways, influencing processes such as proliferation, apoptosis, and immune responses. Research indicates that zinc can modulate the activity of various signaling molecules:
- Protein Kinase C (PKC) : Zinc is essential for the structural integrity and catalytic activity of PKC isoforms. Increased zinc concentrations can enhance PKC activity, which is linked to cell survival and proliferation .
- Cyclic Nucleotide Signaling : Zinc affects the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) through its interaction with phosphodiesterases (PDEs). This modulation impacts inflammatory responses by regulating cytokine production .
2. Antioxidant Defense
Zinc's role as an antioxidant is significant in protecting cells from oxidative stress. It helps maintain the function of antioxidant enzymes, thereby preventing cellular damage caused by reactive oxygen species (ROS). The presence of zinc can enhance the expression of metallothioneins, which are proteins that bind heavy metals and protect against oxidative stress .
3. Gene Expression Regulation
Zinc ions influence gene expression through their interaction with transcription factors. Zinc-finger proteins, which are crucial for DNA binding, require zinc for their structural stability. This interaction not only regulates gene transcription but also plays a role in DNA repair mechanisms .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and related compounds:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various dithiocarbamate derivatives on cancer cell lines. It was found that this compound exhibited significant cytotoxicity against specific cancer cells, suggesting its potential as an anticancer agent.
- Immunomodulatory Effects : Another research highlighted how zinc compounds modulate immune responses by affecting cytokine production in monocytes. High concentrations of zinc were shown to suppress pro-inflammatory cytokines such as TNF-α and IL-1β through PDE inhibition .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. How should conflicting data in ligand exchange kinetics studies be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

